

Structural Analysis and Conformational Landscape of 4-(2-Chloropropyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Chloropropyl)morpholine

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Abstract **4-(2-Chloropropyl)morpholine** is a substituted morpholine derivative of interest in synthetic and medicinal chemistry. The morpholine heterocycle is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1][2] The addition of a reactive 2-chloropropyl group introduces a chiral center and a potential alkylating moiety, making a thorough understanding of its three-dimensional structure and conformational dynamics critical for predicting its reactivity and biological interactions. This technical guide provides a comprehensive framework for the structural and conformational analysis of **4-(2-Chloropropyl)morpholine**, integrating spectroscopic and computational methodologies. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[3] This unique combination makes it a versatile building block in medicinal chemistry, appearing in numerous approved drugs, including the antidepressant Reboxetine and the anticancer agent Gefitinib.[2][4] Its presence can enhance a molecule's

pharmacokinetic profile by improving solubility and metabolic resistance.[1] The introduction of a 2-chloropropyl substituent to the morpholine nitrogen creates **4-(2-Chloropropyl)morpholine** (Figure 1), a chiral molecule with potential applications as a synthetic intermediate for more complex pharmaceutical agents.[5][6] Understanding its structural preferences is paramount for rational drug design and for controlling reactivity in subsequent synthetic steps.

Property	Value	Source
CAS Number	100859-99-2 (for Hydrochloride salt)	[7][8]
Molecular Formula	C ₇ H ₁₄ ClNO	[9]
Molecular Weight	163.64 g/mol	[9]
Canonical SMILES	CC(CN1CCOCC1)Cl	[5]
InChIKey	DRWDYJVXXHLJLZ-UHFFFAOYSA-N	[9]
Predicted LogP	1.1 - 1.37	[1][7]
Rotatable Bonds	2	[7]

Table 1: Physicochemical Properties of **4-(2-Chloropropyl)morpholine**

Foundational Concepts: Conformational Analysis of the Morpholine Ring

Like cyclohexane, the morpholine ring exists in a dynamic equilibrium between several conformations to minimize torsional and steric strain. The chair conformation is overwhelmingly the most stable and thus the most populated form.[10] Higher energy forms like the boat and twist-boat conformations are generally considered transient intermediates in the ring-inversion process.

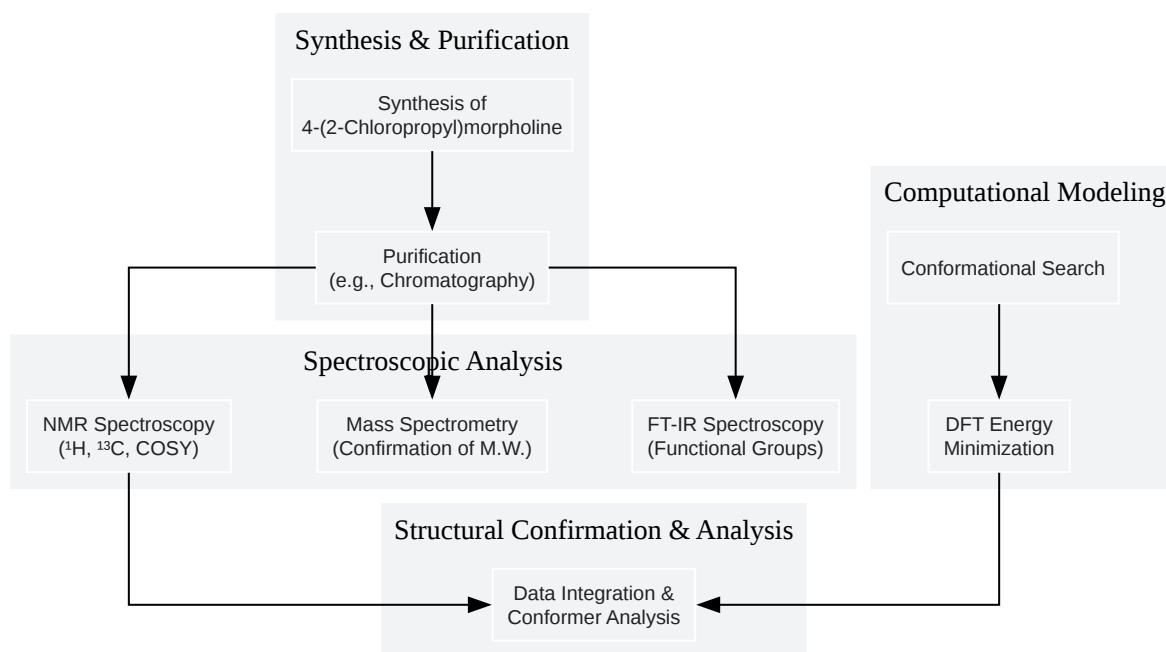
The key conformational question for an N-substituted morpholine revolves around the orientation of the substituent on the nitrogen atom. This gives rise to two distinct chair conformers:

- N-equatorial (Chair-Eq): The substituent points away from the ring in the equatorial plane. This is typically the more stable conformer for bulky substituents, as it minimizes steric interactions.
- N-axial (Chair-Ax): The substituent points upwards or downwards, parallel to the principal axis of the ring.

The energy difference between these two conformers is often subtle and can be influenced by solvent effects and the electronic nature of the substituent.^{[4][11]} For morpholine itself, the N-H equatorial conformer is slightly more stable than the axial form.^{[11][12]}

Structural Elucidation: An Integrated Methodological Approach

A robust structural characterization of **4-(2-Chloropropyl)morpholine** requires a combination of synthesis, spectroscopy, and computational modeling. This integrated workflow ensures that the identity of the molecule is confirmed and its conformational preferences are understood in both solution and in silico environments.



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Caption: Integrated workflow for structural analysis.

Plausible Synthesis

The synthesis of **4-(2-Chloropropyl)morpholine** can be achieved via the nucleophilic substitution of 1,2-dichloropropane with morpholine. This reaction, however, can lead to a mixture of regioisomers [**4-(2-chloropropyl)morpholine** and 4-(1-chloropropan-2-yl)morpholine], necessitating careful purification, typically by column chromatography.[1]

An alternative and more controlled approach involves the reaction of morpholine with propylene oxide to yield 1-morpholinopropan-2-ol, followed by chlorination of the secondary alcohol using a reagent like thionyl chloride (SOCl₂). This two-step process offers better regioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure and conformational details of organic molecules.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 10-15 mg of purified **4-(2-Chloropropyl)morpholine** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence conformational equilibria.
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - **Causality:** The chemical shifts (δ) of the morpholine protons, particularly those adjacent to the nitrogen (H2/H6) and oxygen (H3/H5), are sensitive to the ring's conformation. Coupling constants (3J) between vicinal protons can provide information on dihedral angles via the Karplus equation, helping to confirm the chair conformation.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
 - **Causality:** The chemical shifts of the morpholine ring carbons (C2/C6 and C3/C5) can be compared to known values for axially and equatorially substituted morpholines to infer the dominant conformer.^[13]
- **2D NMR (COSY):**
 - Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks, which aids in the unambiguous assignment of all proton signals, especially those of the chloropropyl side chain.

Computational Modeling

Computational chemistry provides invaluable insights into the relative stabilities and geometries of different conformers that may be difficult to isolate or observe experimentally.

Experimental Protocol: DFT-Based Conformational Analysis

- **Structure Building:** Construct the 3D structure of **4-(2-Chloropropyl)morpholine** using a molecular modeling program. Both (R)- and (S)-enantiomers should be considered.
- **Conformational Search:** Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of low-energy starting geometries. This step is crucial to avoid converging on only a local minimum.
- **DFT Optimization and Energy Calculation:**
 - Take the low-energy conformers from the search and perform full geometry optimization and frequency calculations using Density Functional Theory (DFT).
 - **Causality & Choice of Method:** The B3LYP functional with a 6-31G(d) or larger basis set offers a good balance of accuracy and computational cost for molecules of this size. Frequency calculations are essential to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies for calculating relative populations.
- **Data Analysis:** Analyze the output to determine the geometries (bond lengths, dihedral angles) and relative energies of all stable conformers.

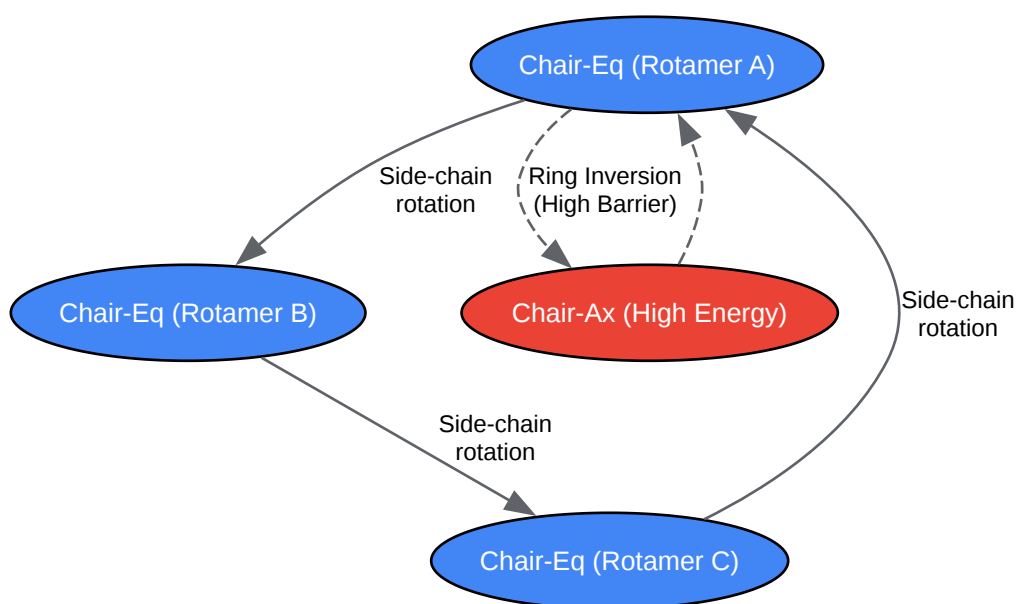
Conformational Landscape of 4-(2-Chloropropyl)morpholine

The conformational landscape of **4-(2-Chloropropyl)morpholine** is defined by three key factors:

- **Morpholine Ring Pucker:** The chair conformation is dominant.
- **N-Substituent Orientation:** The entire 2-chloropropyl group can be either axial or equatorial.

- Side-Chain Rotation: Rotation around the N-C and C-C bonds of the side chain leads to multiple rotamers.

Based on established principles, the N-equatorial chair conformer is expected to be significantly more stable than the N-axial conformer due to the steric bulk of the chloropropyl group.[10] The analysis, therefore, focuses on the different rotational isomers (rotamers) of the N-equatorial conformer.



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Caption: Conformational equilibria of **4-(2-chloropropyl)morpholine**.

Computational modeling would be required to determine the precise energy differences between the side-chain rotamers. The most stable rotamer will likely orient the bulky chlorine atom and methyl group to minimize steric clashes with the morpholine ring itself.

Conformer	Predicted Relative Energy (kcal/mol)	Key Dihedral Angle(s)	Predicted Population (298 K)
Chair-Eq (Rotamer A)	0.00 (Global Minimum)	O-C5-N4-C7	> 95%
Chair-Eq (Rotamer B)	~0.5 - 1.5	O-C5-N4-C7	< 5%
Chair-Ax	> 4.0	O-C5-N4-C7	< 0.1%

Table 2: Predicted Relative Stabilities of Key Conformers. (Note: Values are illustrative and require specific DFT calculations for confirmation).

Implications for Drug Development and Synthesis

A detailed understanding of the conformational preferences of **4-(2-Chloropropyl)morpholine** is critical for its application in drug development.

- **Structure-Activity Relationships (SAR):** The three-dimensional shape of a molecule dictates how it fits into a biological target like an enzyme's active site or a receptor's binding pocket. Knowing the lowest-energy conformer allows for more accurate molecular docking studies and a better understanding of SAR.^[14] The morpholine ring conformation is known to be crucial for the activity of kinase inhibitors.^[10]
- **Reactivity and Covalent Inhibition:** The 2-chloropropyl group is a potential electrophile. The molecule could act as a covalent inhibitor by forming a reactive aziridinium ion, which is then attacked by a nucleophilic residue on a protein target.^[1] The rate of this intramolecular cyclization is highly dependent on the conformation, specifically the proximity of the nitrogen lone pair to the carbon bearing the chlorine atom.
- **Synthetic Control:** In subsequent synthetic steps where **4-(2-Chloropropyl)morpholine** is used as an intermediate, its dominant conformation can influence the stereochemical outcome of reactions at or near the side chain.

Conclusion

The structural and conformational analysis of **4-(2-Chloropropyl)morpholine** is a multi-step process that relies on the synergy between modern spectroscopic techniques and

computational chemistry. The molecule is predicted to exist predominantly in a chair conformation with the 2-chloropropyl substituent in an equatorial position. The finer details of the side-chain orientation, which govern the molecule's overall shape and reactivity, can be elucidated through the detailed NMR and DFT protocols outlined in this guide. This foundational knowledge is indispensable for any researcher aiming to utilize this versatile building block in the fields of organic synthesis, medicinal chemistry, and drug development.

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